molecular formula C9H9NS B13575599 4-(2-Mercaptoethyl)benzonitrile CAS No. 193290-30-1

4-(2-Mercaptoethyl)benzonitrile

Cat. No.: B13575599
CAS No.: 193290-30-1
M. Wt: 163.24 g/mol
InChI Key: RROQTAQDCMQYAE-UHFFFAOYSA-N
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Description

4-(2-Mercaptoethyl)benzonitrile is a benzonitrile derivative featuring a thiol (-SH) functional group attached via a two-carbon ethyl chain to the aromatic ring. This compound is of significant interest in medicinal and organic chemistry due to the reactivity of the thiol group, which enables applications in metal coordination, disulfide bond formation, and enzyme inhibition.

Properties

CAS No.

193290-30-1

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4-(2-sulfanylethyl)benzonitrile

InChI

InChI=1S/C9H9NS/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2

InChI Key

RROQTAQDCMQYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Mercaptoethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 4-(2-Mercaptoethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercaptoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Scientific Research Applications

4-(2-Mercaptoethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Mercaptoethyl)benzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzonitrile derivatives are structurally diverse, with variations in substituents significantly impacting their chemical and biological properties. Key analogs include:

Compound Name Substituent Features Key Functional Groups Reference
4-(2-Mercaptoethyl)benzonitrile Ethyl-linked thiol group -SH, -C≡N
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) Chlorophenyl-ethenyl spacer -Cl, -C≡N
4-(2-Phenylthiazol-4-yl)benzonitrile Thiazole ring fused to benzonitrile Thiazole, -C≡N
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl extension Oxazole, -C≡N, ethynyl spacer

Key Observations :

  • The thiol group in 4-(2-Mercaptoethyl)benzonitrile distinguishes it from halogenated (e.g., 1c) or heterocyclic analogs (e.g., thiazole or oxazole derivatives). This group enhances reactivity in nucleophilic substitutions or metal coordination.
  • Electron-withdrawing groups (e.g., -Cl in 1c) increase electrophilicity, while π-conjugated systems (e.g., ethynyl spacers in oxazole derivatives) enhance nonlinear optical properties .

Key Observations :

  • Cytotoxicity : Chlorinated analogs (e.g., 1c) outperform mercaptoethyl derivatives in anticancer activity, likely due to enhanced electrophilicity .
  • Enzyme Inhibition : Thiazole-containing derivatives (e.g., from ) show potent enzyme inhibition, while mercaptoethyl variants may require further optimization for therapeutic use.

Key Observations :

  • Mercaptoethyl derivatives require specialized catalysts (e.g., Rh(II)) for thiol incorporation, whereas halogenated analogs utilize cross-coupling reactions (e.g., Suzuki) for scalability .
Physical and Optical Properties

Nonlinear optical (NLO) properties are critical for materials science applications:

Compound Name βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45
4-DMDBA (dibenzylideneacetone derivative) 50
Chalcone derivatives 25

Key Observations :

  • Ethynyl-linked oxazole derivatives exhibit superior NLO properties compared to chalcones but are outperformed by dibenzylideneacetone analogs .

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